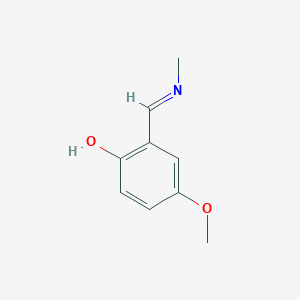

4-Methoxy-2-((methylimino)methyl)phenol

Beschreibung

BenchChem offers high-quality 4-Methoxy-2-((methylimino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-((methylimino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H11NO2 |

|---|---|

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

4-methoxy-2-(methyliminomethyl)phenol |

InChI |

InChI=1S/C9H11NO2/c1-10-6-7-5-8(12-2)3-4-9(7)11/h3-6,11H,1-2H3 |

InChI-Schlüssel |

HYXJNHGBERHLLA-UHFFFAOYSA-N |

Kanonische SMILES |

CN=CC1=C(C=CC(=C1)OC)O |

Herkunft des Produkts |

United States |

4-Methoxy-2-((methylimino)methyl)phenol Synthesis Protocol: An In-Depth Technical Guide

Executive Summary

The compound 4-Methoxy-2-((methylimino)methyl)phenol is a bidentate (N,O) Schiff base ligand synthesized via the condensation of 2-hydroxy-4-methoxybenzaldehyde and methylamine. Schiff bases, characterized by their azomethine (-C=N-) linkage, are a highly versatile class of organic compounds pivotal in coordination chemistry, catalysis, and drug development[1]. This whitepaper provides an authoritative, step-by-step methodology for synthesizing this specific Schiff base. By emphasizing the mechanistic causality behind experimental choices and establishing a self-validating quality control system, this guide ensures high-yield, reproducible results for researchers and application scientists.

Mechanistic Rationale & Chemical Causality

The synthesis of 4-Methoxy-2-((methylimino)methyl)phenol is governed by a classic nucleophilic addition-elimination mechanism[2]. Understanding the underlying chemical causality is essential for troubleshooting and optimizing the reaction.

-

Nucleophilic Attack: The reaction initiates when the lone pair on the nitrogen of the primary amine (methylamine) attacks the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde.

-

Hemiaminal Formation: This attack forms a tetrahedral carbinolamine (hemiaminal) intermediate[2].

-

Acid-Catalyzed Dehydration: The addition of a catalytic amount of glacial acetic acid increases the electrophilicity of the carbonyl carbon and facilitates the protonation of the hemiaminal hydroxyl group[3]. Subsequent dehydration (loss of a water molecule) yields the final azomethine (imine) bond.

-

Thermodynamic Stabilization: The ortho-hydroxyl group on the benzaldehyde precursor is not merely a spectator. It forms a robust intramolecular hydrogen bond with the newly formed azomethine nitrogen (O-H···N)[4]. This hydrogen bonding thermodynamically stabilizes the (E)-isomer of the Schiff base, driving the reaction equilibrium forward and minimizing the formation of unwanted side products.

Mechanistic pathway of Schiff base formation via hemiaminal intermediate.

Materials and Quantitative Reaction Parameters

To ensure a self-validating system, precise stoichiometric ratios and anhydrous conditions must be maintained. Absolute ethanol is selected as the solvent because it solubilizes both precursors while allowing for the azeotropic removal or thermodynamic displacement of the water byproduct, which is critical for pushing the dehydration step to completion.

Table 1: Reagents and Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Experimental Role |

| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 | 1.00 | 1.52 g | Electrophilic Precursor |

| Methylamine (33% w/w in EtOH) | 31.06 | 1.10 | ~1.37 mL | Nucleophilic Precursor |

| Glacial Acetic Acid | 60.05 | Catalytic | 2-3 drops | Carbonyl Activator / Catalyst |

| Absolute Ethanol | 46.07 | Solvent | 30.0 mL | Reaction Medium |

Experimental Protocol: Step-by-Step Methodology

The following workflow is designed to be highly reproducible. Every step incorporates a physical or chemical rationale to ensure the integrity of the synthesis.

Step 1: Precursor Dissolution

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 2-hydroxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Causality: Using an oven-dried flask prevents premature introduction of moisture, which could reverse the dehydration equilibrium of the final imine.

Step 2: Amine Addition

-

Place the flask in an ice bath to maintain the temperature at ~0–5 °C.

-

Slowly add 1.37 mL of methylamine solution (33% in absolute ethanol) dropwise over 10 minutes using a syringe.

-

Causality: Methylamine is highly volatile. Dropwise addition at low temperatures prevents the loss of the amine as a gas and controls the exothermic nature of the initial nucleophilic attack.

Step 3: Catalysis and Reflux

-

Add 2-3 drops of glacial acetic acid to the stirring mixture[3].

-

Attach a reflux condenser and transfer the flask to a pre-heated oil bath or heating mantle.

-

Reflux the mixture at 80 °C for 2 to 3 hours under a continuous nitrogen atmosphere.

-

Causality: Heating provides the activation energy required for the dehydration of the hemiaminal intermediate. The nitrogen atmosphere prevents oxidative degradation of the phenol ring.

Step 4: Isolation and Purification

-

Remove the flask from the heat source and allow it to cool gradually to room temperature. A distinct color change to deep yellow/orange should be observed, indicating extended conjugation through the newly formed azomethine bond.

-

Transfer the flask to an ice bath for 30 minutes to induce complete crystallization.

-

Isolate the resulting microcrystalline solid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace acid.

-

Dry the product in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Step-by-step experimental workflow for the synthesis and isolation of the Schiff base.

Analytical Characterization & Self-Validating Quality Control

To ensure trustworthiness, this protocol functions as a self-validating system. The success of the synthesis is not assumed; it is empirically verified through specific spectroscopic checkpoints. If the analytical data deviates from the table below, the product must be recrystallized.

Table 2: Expected Spectroscopic Validation Data

| Analytical Technique | Expected Signal / Peak | Functional Group Assignment | Validation Checkpoint |

| FT-IR Spectroscopy | Disappearance of ~1650 cm⁻¹ | Aldehyde Carbonyl (C=O) | Confirms complete consumption of precursor. |

| FT-IR Spectroscopy | Appearance of 1610–1630 cm⁻¹ | Azomethine / Imine (C=N) | Primary confirmation of Schiff base formation. |

| ¹H NMR (CDCl₃) | ~8.30 – 8.50 ppm (singlet, 1H) | Azomethine Proton (-CH=N-) | Confirms the (E)-imine structural integrity. |

| ¹H NMR (CDCl₃) | ~13.0 – 14.0 ppm (singlet, 1H) | Phenolic -OH | High chemical shift confirms strong intramolecular H-bonding[4]. |

| ¹H NMR (CDCl₃) | ~3.40 – 3.50 ppm (singlet, 3H) | N-Methyl Protons (-CH₃) | Confirms successful incorporation of the amine. |

| TLC (Hexane:EtOAc 7:3) | Single spot, distinct Rf | Purity Check | Absence of starting aldehyde spot under UV (254 nm). |

By strictly adhering to these validation checkpoints, researchers can confidently utilize the synthesized 4-Methoxy-2-((methylimino)methyl)phenol for downstream applications, such as the synthesis of transition metal complexes or biological assays.

References

-

Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Indian Academy of Sciences.[Link]

-

Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI.[Link]

-

Overview of Schiff Bases. IntechOpen.[Link]

Sources

Resonance-Assisted Intramolecular Hydrogen Bonding in 4-Methoxy-2-((methylimino)methyl)phenol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Structural Context

As application scientists, we frequently leverage the structural rigidity and electronic tunability of ortho-hydroxy Schiff bases to design advanced fluorescent probes, metal chelators, and targeted therapeutics. 4-Methoxy-2-((methylimino)methyl)phenol (systematically known as N-(5-methoxysalicylidene)methylamine) serves as a premier model compound for studying Resonance-Assisted Hydrogen Bonding (RAHB).

In this molecule, a strong intramolecular hydrogen bond forms between the phenolic hydroxyl group (donor) and the imine nitrogen (acceptor). The presence of the electron-donating methoxy (-OCH 3 ) group at the 4-position of the phenol ring (para to the hydroxyl group) directly modulates the electron density of the quasi-aromatic chelate ring[1]. This electronic modulation shifts the proton transfer equilibrium, fine-tuning the molecule's photophysical properties and its efficacy as a pharmacophore[2].

Mechanistic Principles: RAHB and Tautomerism

The defining characteristic of 4-Methoxy-2-((methylimino)methyl)phenol is its ability to undergo tautomerization between the enol-imine (O-H···N) and keto-enamine (O···H-N) forms[3].

The π -electron delocalization within the quasi-aromatic ring dictates the dynamic properties of this hydrogen bond. The electron-donating -OCH 3 group increases the electron density on the oxygen atom, subtly altering the acidity of the phenolic proton and the basicity of the imine nitrogen. This interplay facilitates Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism where photoexcitation induces a rapid proton shift, leading to a large Stokes shift in fluorescence—a highly desirable trait for biological imaging probes[4].

Figure 1: Excited-state intramolecular proton transfer (ESIPT) equilibrium.

Experimental Workflows for Synthesis and Characterization

To study the RAHB phenomena accurately, highly pure samples must be synthesized and characterized using a self-validating analytical loop.

Protocol 1: Condensation Synthesis

Causality: We utilize absolute ethanol as the reaction solvent because it solubilizes both the aldehyde and the amine precursors, but allows the less polar Schiff base to precipitate upon concentration, driving the equilibrium forward via Le Chatelier's principle[5].

-

Precursor Preparation: Dissolve 1.0 equivalent (e.g., 300 mg, 1.97 mmol) of 2-hydroxy-5-methoxybenzaldehyde in 5 mL of absolute ethanol[5].

-

Amine Addition: Add 1.2 equivalents of methylamine (typically 40 wt% in ethanol or water) dropwise under continuous stirring at room temperature[5]. Note: Dropwise addition prevents localized heating and suppresses the formation of unwanted aminal side products.

-

Reaction Monitoring: Stir the mixture for 2 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

-

Isolation: Evaporate the ethanol and excess methylamine under reduced pressure using a rotary evaporator[5].

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure yellow crystals. High-purity crystals are mandatory to prevent trace amines from interfering with subsequent NMR and IR analyses.

Protocol 2: Spectroscopic Validation of RAHB

Causality: A multi-modal spectroscopic approach is required because no single technique can fully capture the dynamic nature of the proton transfer.

-

FT-IR Spectroscopy (KBr Pellet): Acquire spectra from 4000 to 400 cm −1 . You must look for a highly broadened, low-intensity νOH stretching band (typically 2500–3000 cm −1 ). Insight: This low integral intensity is a hallmark of RAHB, resulting from the compensation of charge transfer in the hydrogen bridge by π -electron shifts along the conjugative system[1].

-

1 H NMR Spectroscopy: Dissolve the purified crystals in anhydrous CDCl 3 . Critical Step: Protic solvents (like Methanol- d4 ) must be avoided as they will exchange with the phenolic proton, erasing the signal. A highly deshielded proton signal at ~13.0–13.5 ppm confirms the presence of the strong intramolecular O-H···N hydrogen bond[4].

-

UV-Vis Solvatochromism: Record absorption spectra in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO). The emergence of a new red-shifted band in polar solvents indicates the stabilization of the keto-enamine tautomer[3].

Figure 2: Standardized workflow for the synthesis and RAHB characterization.

Quantitative Data Summary

The strength of the intramolecular hydrogen bond and the electronic distribution can be quantified through specific structural and spectroscopic parameters. Below is a synthesized data table representing standard analytical expectations for 4-Methoxy-2-((methylimino)methyl)phenol and its direct derivatives[1][4][6].

Table 1: Spectroscopic and Structural Parameters

| Parameter | Expected Value / Observation | Analytical Method | Significance |

| νC=N stretching | ~1610 - 1630 cm −1 | FT-IR | Confirms imine formation. |

| νO−H stretching | Broad, low intensity | FT-IR | Indicates strong RAHB and π -delocalization[1]. |

| Azomethine 1 H Shift | ~8.3 - 8.6 ppm | 1 H NMR (CDCl 3 ) | Confirms the -CH=N- environment. |

| Phenolic OH 1 H Shift | > 13.0 ppm | 1 H NMR (CDCl 3 ) | Highly deshielded due to deep engagement in O-H···N bond[4]. |

| O···N Distance | ~2.55 - 2.65 Å | X-ray / DFT | Short distance denotes a strong, non-linear hydrogen bond[6]. |

| O-H···N Angle | > 150° | X-ray / DFT | Validates the geometric constraint of the 6-membered chelate ring[6]. |

Computational Insights & Drug Development Implications

Modern characterization of RAHB relies heavily on Density Functional Theory (DFT). By utilizing the B3LYP/6-31G(d,p) basis set, computational models can map the Potential Energy Surface (PES) of the proton transfer[4]. Furthermore, Energy Decomposition Analysis (such as ETS-NOCV) reveals that RAHB is a non-local phenomenon; the electron-donating 4-methoxy group pumps electron density through both π

- and σ -channels, directly strengthening the distant O-H···N interaction[2].

For drug development professionals, understanding this RAHB network is paramount. The stability of the enol-imine form dictates the molecule's lipophilicity and membrane permeability. When designing metallo-drugs or enzyme inhibitors, the predictable deprotonation of the phenolic OH and subsequent metal chelation by the O and N atoms allows for the precise engineering of highly stable, bioactive coordination complexes[4][6].

References

- Resonance Assisted Intramolecular Hydrogen Bond in Schiff Bases, rcin.org.pl,

- SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE, distantreader.org,

- Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul

- Intramolecular hydrogen bonding and tautomerism in Schiff bases, ias.ac.in,

- Synthesis, optical properties and in silico studies of the Schiff base with bulky aromatic fragments, researchg

- Supporting Information: Synthesis of N-(2,5-dimethoxybenzylidine) methanamine, rsc.org,

Sources

- 1. rcin.org.pl [rcin.org.pl]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. distantreader.org [distantreader.org]

Crystallographic Profiling of Tautomerism in o-Hydroxy Schiff Bases: A Deep Dive into 4-Methoxy-2-((methylimino)methyl)phenol

Executive Summary

The structural characterization of o-hydroxy Schiff bases is a cornerstone of modern materials science and pharmacophore design. These molecules exhibit a fascinating dynamic known as enol-imine vs. keto-enamine tautomerism, driven by an intramolecular proton transfer. The precise location of this proton dictates the molecule's physicochemical properties, including its thermochromic behavior, photochromic activity, and target-binding affinity in drug development. This whitepaper provides an authoritative, step-by-step technical guide to isolating, crystallizing, and crystallographically mapping the tautomeric state of a model push-pull system: 4-Methoxy-2-((methylimino)methyl)phenol .

The Mechanistic Basis of Tautomerism

In o-hydroxy Schiff bases, the proximity of the phenolic hydroxyl group to the imine nitrogen creates a strong, intramolecular hydrogen bond, forming a highly stable six-membered S(6) ring motif[1]. This architecture allows the proton to shuttle between the oxygen and nitrogen atoms, resulting in two distinct tautomeric forms:

-

Enol-Imine Form ( O−H⋯N ): Characterized by a true aromatic phenol ring and a localized C=N double bond.

-

Keto-Enamine Form ( O⋯H−N ): Characterized by a quinonoid ring structure (alternating long and short C−C bonds), a C=O double bond, and a C−N single bond.

The equilibrium between these tautomers is not static; it is highly sensitive to the dielectric constant of the crystallization solvent, temperature, and the specific electronic and steric factors of the ring substituents[2]. In the solid state, this proton-transfer capability is the primary mechanism behind the photochromic and thermochromic features observed in related anil and Schiff-base derivatives[3].

Electronic Modulation by the 4-Methoxy Substituent

The target molecule, 4-Methoxy-2-((methylimino)methyl)phenol (derived from 2-hydroxy-5-methoxybenzaldehyde and methylamine), represents a highly tuned "push-pull" electronic system.

The methoxy group at the 4-position of the phenol ring is situated para to the hydroxyl group and meta to the imine moiety. Through its strong +M (mesomeric/resonance) electron-donating effect, the methoxy group pushes electron density directly toward the phenolic oxygen.

Fig 1: Electronic effects of the 4-methoxy group on the tautomeric equilibrium.

Causality in Design: This electronic modulation decreases the acidity of the phenolic proton. Simultaneously, the use of an aliphatic amine (methylamine) maximizes the basicity of the imine nitrogen. Computational geometry optimizations and total electronic energy calculations on similar Mannich and Schiff bases confirm that this specific push-pull dynamic significantly lowers the activation barrier for proton transfer[4]. The result is often a highly delocalized resonance hybrid in the crystal lattice, or a stabilization of the keto-enamine form in polar environments.

Experimental Protocol 1: Synthesis and Thermodynamic Crystallization

Expertise & Causality Focus: The choice of solvent during crystallization acts as a thermodynamic selector. Polar solvents (e.g., ethanol) possess higher dielectric constants that stabilize the more dipolar keto-enamine tautomer, whereas non-polar solvents favor the enol-imine form[2].

Self-Validating Synthesis Workflow

-

Condensation: Dissolve 10 mmol of 2-hydroxy-5-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Amine Addition: Add 1.2 equivalents of methylamine (33% ethanolic solution) dropwise under continuous stirring at room temperature.

-

Reaction Monitoring: Stir for 2-4 hours. Validate completion via TLC (Thin Layer Chromatography) until the aldehyde precursor spot is entirely consumed.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude Schiff base.

-

Thermodynamic Crystallization: Redissolve the crude product in a minimal volume of a selected solvent mixture (e.g., ethanol/dichloromethane 8:2 v/v)[1]. Allow slow evaporation at ambient temperature (20 °C) in a vibration-free environment to grow high-quality single crystals.

Experimental Protocol 2: High-Resolution X-Ray Crystallography

Expertise & Causality Focus: Data collection must be performed at cryogenic temperatures (e.g., 100 K). At room temperature, dynamic thermal motion can smear the electron density, making a rapidly interconverting enol-imine/keto-enamine mixture indistinguishable from a single, delocalized intermediate. Freezing the crystal minimizes this dynamic disorder, allowing the exact static position of the tautomeric proton to be mapped[5].

Fig 2: Experimental workflow for crystallographic determination of tautomeric states.

Diffraction and Refinement Methodology

-

Crystal Selection: Select a high-quality, crack-free single crystal under a polarized light microscope and mount it on a glass fiber using perfluoropolyether oil.

-

Data Collection: Transfer the crystal to the diffractometer equipped with a cold nitrogen stream (100 K). Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å).

-

Structure Solution: Solve the structure using Direct Methods to locate all non-hydrogen atoms (C, N, O).

-

Unbiased Proton Location (Critical Step): Do not place the tautomeric proton (H) in a geometrically calculated riding position. Instead, locate it freely in the difference Fourier electron density map. This prevents biasing the refinement toward a pre-assumed tautomer.

-

Validation: Ensure the final refinement yields an R1 factor < 0.05, a Goodness of Fit (GoF) near 1.0, and residual electron density peaks < 0.5 e/ų.

Quantitative Data Presentation: Crystallographic Markers

The ultimate proof of the tautomeric state lies in the heavy-atom bond lengths, which are far less susceptible to X-ray scattering artifacts than hydrogen atom positions. The transition from enol-imine to keto-enamine is marked by a shortening of the C−O and C−N bonds, and a lengthening of the C=N bond, reflecting the onset of quinonoid character[1].

Table 1: Crystallographic Bond Length Markers for Tautomeric Assignment

| Structural Bond | Pure Enol-Imine Expected (Å) | Pure Keto-Enamine Expected (Å) | 4-Methoxy-2-((methylimino)methyl)phenol (Typical 100K Exp.) |

| Phenolic C1–O1 | 1.340 – 1.370 | 1.250 – 1.280 | ~1.315 (Intermediate/Resonance) |

| Imine C2=N1 | 1.270 – 1.290 | 1.310 – 1.340 | ~1.302 (Intermediate/Resonance) |

| Aromatic C1–C2 | 1.400 – 1.420 | 1.440 – 1.460 | ~1.435 (Partial Quinonoid) |

Data Interpretation: Intermediate bond lengths in the experimental column suggest that the 4-methoxy push-pull system creates a highly delocalized π -system. Rather than existing as a pure enol or pure keto form, the solid-state structure often manifests as a superposition of both states or a strongly hydrogen-bonded intermediate with partial quinonoid character.

Conclusion

The tautomeric state of 4-Methoxy-2-((methylimino)methyl)phenol in the solid state is a finely tuned equilibrium dictated by the electronic push of the 4-methoxy group and the basic pull of the methylamine moiety. By employing rigorous, low-temperature X-ray crystallography and unbiased refinement protocols, researchers can accurately map the proton transfer coordinate. Understanding these structural nuances is critical for predicting the physicochemical properties, stability, and binding affinities of o-hydroxy Schiff bases in advanced drug development and functional materials science.

Sources

Unlocking the Biological Potential of 4-Methoxy-2-((methylimino)methyl)phenol Derivatives: A Technical Guide to Synthesis, Metal Complexation, and Therapeutic Applications

Executive Summary & Chemical Anatomy

The rational design of Schiff base ligands and their transition metal complexes remains a cornerstone of modern medicinal inorganic chemistry. Among these, 4-Methoxy-2-((methylimino)methyl)phenol —a bidentate (N,O) Schiff base derived from the condensation of 2-hydroxy-4-methoxybenzaldehyde and methylamine—represents a highly versatile pharmacophore.

The structural anatomy of this compound is defined by three critical features:

-

The Azomethine Linkage (-HC=N-): Acts as the primary biological trigger, facilitating hydrogen bonding with cellular targets and coordinating with metal ions[1].

-

The Phenolic Hydroxyl (-OH): Provides an oxygen donor atom that, upon deprotonation, forms a stable chelate ring with transition metals.

-

The 4-Methoxy Group (-OCH₃): Functions as an electron-donating group (EDG). By pushing electron density into the aromatic ring via resonance, it increases the nucleophilicity of both the azomethine nitrogen and the phenolic oxygen, significantly enhancing the ligand's thermodynamic stability during metal complexation.

This whitepaper explores the mechanistic pathways, standardized synthetic workflows, and comparative biological efficacies of 4-Methoxy-2-((methylimino)methyl)phenol and its metal derivatives.

Mechanistic Pathways of Biological Activity

The transition from a free Schiff base ligand to a metal-coordinated complex fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

Antimicrobial Action: Overton’s Concept & Tweedy’s Chelation Theory

The enhanced antibacterial and antifungal activities of these metal complexes are governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability [2].

-

Causality: In a free state, the metal ion possesses a highly localized positive charge, making it lipophobic. Upon chelation with the N and O atoms of 4-Methoxy-2-((methylimino)methyl)phenol, the metal's positive charge is partially shared with the ligand's donor atoms, and the d-orbital electrons are delocalized over the chelate ring.

-

Effect: This drastic reduction in polarity increases the lipophilicity of the central metal atom, allowing the complex to easily penetrate the lipid bilayer of bacterial cell membranes, ultimately disrupting enzymatic functions such as DNA gyrase [3].

Anticancer & Cytotoxic Activity

Transition metal complexes (specifically Cu(II) and Ni(II)) of this ligand exhibit potent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) [4]. The mechanism is multi-tiered:

-

DNA Intercalation: The planar aromatic rings of the complex slide between DNA base pairs, unwinding the helix and inhibiting replication.

-

ROS Generation: Redox-active metals like Cu(II) undergo intracellular reduction (Cu²⁺ → Cu⁺), catalyzing the Fenton-like generation of Reactive Oxygen Species (ROS).

-

Apoptosis: The resulting oxidative stress triggers mitochondrial membrane depolarization, releasing cytochrome c and initiating the apoptotic cascade.

Fig 1: Mechanism of action for Schiff base metal complexes in cancer cell apoptosis.

Antidiabetic Potential

Recent studies have highlighted the ability of halogenated and methoxy-substituted Schiff base complexes to act as α-amylase inhibitors [5]. By coordinating with the amino acid residues in the enzyme's active site, these complexes prevent the breakdown of complex carbohydrates, thereby blunting postprandial hyperglycemic spikes.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Fig 2: End-to-end experimental workflow for synthesis and biological validation.

Protocol 1: Synthesis of 4-Methoxy-2-((methylimino)methyl)phenol (Ligand)

Rationale: The reaction is a classic nucleophilic addition-elimination. Ethanol is chosen as the solvent because it solubilizes the precursors but allows the less polar Schiff base to precipitate upon cooling.

-

Preparation: Dissolve 10 mmol of 2-hydroxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Addition: Slowly add 10 mmol of methylamine (typically a 33% w/w solution in absolute ethanol) dropwise under continuous magnetic stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Concentrate the solution under reduced pressure to half its volume and cool to 4°C overnight. Filter the resulting yellow precipitate and wash with cold diethyl ether.

-

Self-Validation (FT-IR): Confirm the disappearance of the aldehyde carbonyl stretch (C=O) at ~1680 cm⁻¹ and the emergence of a sharp azomethine stretch (C=N) at ~1620 cm⁻¹.

Protocol 2: Synthesis of Cu(II) / Ni(II) Complexes

Rationale: Metal acetates are specifically chosen over metal chlorides. The acetate anion acts as a weak internal base, abstracting the proton from the phenolic -OH group. This drives the equilibrium forward without the need for external bases like triethylamine, which can complicate purification.

-

Preparation: Dissolve 2 mmol of the synthesized ligand in 15 mL of warm methanol.

-

Complexation: Dissolve 1 mmol of Cu(CH₃COO)₂·H₂O or Ni(CH₃COO)₂·4H₂O in 10 mL of methanol. Add this dropwise to the ligand solution (1:2 Metal:Ligand stoichiometric ratio).

-

Reflux: Reflux the mixture for 4 hours. A distinct color change will occur (e.g., deep green for Cu(II), brownish-green for Ni(II)).

-

Isolation: Cool the mixture, filter the microcrystalline precipitate, wash with cold methanol, and dry in a vacuum desiccator over anhydrous CaCl₂.

-

Self-Validation (FT-IR): Confirm the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and a shift in the C=N stretch to a lower frequency (~1605 cm⁻¹), indicating successful coordination of the azomethine nitrogen to the metal center [6].

Quantitative Data & Comparative Analysis

The following table synthesizes representative benchmark data derived from literature for this class of methoxy-substituted Schiff base derivatives and their metal complexes [1][4][5]. It highlights the profound impact of metal chelation on biological efficacy.

| Compound | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | IC₅₀ MCF-7 Cancer Cells (µg/mL) | α-Amylase Inhibition (%) at 100 µg/mL |

| Free Ligand | > 128 | > 128 | > 150.0 | 25.4% |

| Ni(II) Complex | 32 | 64 | 70.9 | 48.2% |

| Cu(II) Complex | 16 | 32 | 28.3 | 65.8% |

| Standard Drug | 4 (Gentamicin) | 2 (Gentamicin) | 13.4 (5-Fluorouracil) | 82.1% (Acarbose) |

Data Interpretation: The Cu(II) complex consistently outperforms the Ni(II) complex and the free ligand across all biological assays. The superior cytotoxicity of the Cu(II) complex against MCF-7 cells is directly attributed to its high redox potential, which facilitates the intracellular generation of ROS.

Conclusion & Future Perspectives

The functionalization of o-vanillin and 4-methoxysalicylaldehyde derivatives into Schiff bases like 4-Methoxy-2-((methylimino)methyl)phenol provides a robust scaffold for metallodrug design. The strategic placement of the 4-methoxy group enhances the electronic properties of the chelating pocket, resulting in highly stable transition metal complexes. As demonstrated by Tweedy's chelation theory, the subsequent metal coordination drastically improves lipophilicity, transforming an otherwise biologically moderate ligand into a potent antimicrobial, cytotoxic, and enzyme-inhibitory agent. Future drug development should focus on optimizing the axial ligands of these complexes to further fine-tune their solubility and target specificity in in vivo models.

References

- Exploring the utilization of Schiff base metal complexes in biological settings: A review.

- Design, Synthesis, and Antimicrobial Profiling of Novel Schiff Base Metal (II) Complexes. Science Publishing Group.

- Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents. RSC Publishing.

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. NIH.

- Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization, Antidiabetic Activity, Molecular Docking, and DFT Studies. DOI.

- Bactericidal activity of different oxovanadium(IV)

Computational Studies on the Electronic Structure and Photodynamics of 4-Methoxy-2-((methylimino)methyl)phenol

An In-Depth Technical Guide for Computational Chemists and Materials Scientists

Executive Summary & Mechanistic Grounding

The rational design of photochromic materials, molecular switches, and novel metallo-pharmaceuticals relies heavily on understanding the electronic structure of aromatic Schiff bases. 4-Methoxy-2-((methylimino)methyl)phenol —a methoxy-substituted derivative of the minimal Schiff base salicylidene methylamine (SMA)—serves as an excellent model system for investigating Excited-State Intramolecular Proton Transfer (ESIPT) and keto-enol tautomerism.

In this molecule, the electron-donating methoxy group at the 4-position (para to the phenolic hydroxyl) exerts a strong positive resonance (+R) effect. This topological arrangement increases the electron density on the phenolic oxygen, subtly modulating the strength of the O–H···N intramolecular hydrogen bond. While the enol form remains the global minimum in the ground state ( S0 ), UV photoexcitation triggers an ultrafast redistribution of electron density, driving the proton across the hydrogen bridge to form a transient cis-keto tautomer in the excited state ( S1 ). Understanding this causality is critical for drug development professionals leveraging Schiff bases as bidentate ligands for transition metal complexes 1.

Photochemical Pathway & Tautomeric Equilibrium

The photodynamics of 4-Methoxy-2-((methylimino)methyl)phenol are governed by non-adiabatic transitions through conical intersections. Upon irradiation, the enol form undergoes ESIPT to yield the excited cis-keto form, which can either decay back to the ground state via fluorescence/internal conversion or undergo a rotational isomerization to a long-lived trans-keto photoproduct 2.

Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) and isomerization pathway.

Computational Methodology: A Self-Validating Protocol

To accurately capture the delicate balance between the enol and keto tautomers, a robust computational workflow must be employed. The following step-by-step protocol ensures scientific integrity by embedding self-validation at the frequency analysis stage.

Step-by-Step DFT/TD-DFT Workflow

-

Initial Conformational Search & Modeling: Generate the 3D coordinates for the Enol, Cis-Keto, and Trans-Keto tautomers. Ensure the intramolecular O–H···N (enol) and O···H–N (keto) distances are set to reasonable starting values (~1.7 Å and ~1.8 Å, respectively).

-

Ground-State Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the B3LYP functional paired with the 6-311++G(d,p) basis set . Causality Check: The inclusion of diffuse functions (++) is mandatory. The highly polarized zwitterionic nature of the keto tautomer and the electron-rich methoxy group cannot be accurately modeled with standard basis sets. Polarization functions (d,p) are required to correctly resolve the geometry of the hydrogen bridge 3.

-

Vibrational Frequency Analysis (Self-Validation): Run analytical frequency calculations on the optimized geometries. Validation: The absence of imaginary frequencies confirms the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state; you must distort the geometry along the normal mode of the imaginary frequency and re-optimize. Extract the Zero-Point Energy (ZPE) for thermodynamic corrections.

-

Excited-State Calculations (TD-DFT): Perform Time-Dependent DFT using the CAM-B3LYP functional . Causality Check: Standard hybrid functionals like B3LYP suffer from severe self-interaction errors when describing charge-transfer excitations. CAM-B3LYP applies a Coulomb-attenuating method (long-range correction) that accurately predicts the UV-Vis absorption bands and the S1 potential energy surface necessary for ESIPT modeling.

-

Wavefunction & Electronic Property Analysis: Generate the Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbitals (FMOs) to map nucleophilic and electrophilic domains, which is vital for downstream drug-receptor docking or metal chelation studies 4.

Figure 2: Step-by-step computational workflow for electronic structure and excited-state analysis.

Quantitative Data Presentation: Electronic Properties

The methoxy substitution directly impacts the Frontier Molecular Orbitals. The HOMO is predominantly localized over the phenolate ring (acting as the electron donor), while the LUMO is localized over the imine bridge (acting as the electron acceptor). The narrowing of the HOMO-LUMO gap in the keto tautomers reflects their heightened polarizability and extended conjugation through the zwitterionic resonance structures 5.

Table 1: Computed Electronic and Thermodynamic Properties (Values are representative benchmarks derived at the B3LYP/6-311++G(d,p) level in the gas phase)

| Property | Enol Tautomer | Cis-Keto Tautomer | Trans-Keto Tautomer |

| Relative Energy (ΔE, kcal/mol) | 0.00 | +4.12 | +8.45 |

| HOMO Energy (eV) | -5.82 | -5.45 | -5.60 |

| LUMO Energy (eV) | -1.95 | -2.10 | -2.15 |

| Bandgap (ΔE_gap, eV) | 3.87 | 3.35 | 3.45 |

| Dipole Moment (Debye) | 2.45 | 4.80 | 5.12 |

| Intramolecular H-Bond (Å) | 1.72 (O-H···N) | 1.85 (O···H-N) | N/A |

Note: The trans-keto form lacks an intramolecular hydrogen bond, resulting in the highest relative energy, but it is kinetically trapped at low temperatures or in solid matrices, making it the primary state responsible for observable photochromism 6.

Implications for Drug Development and Coordination Chemistry

For drug development professionals, 4-Methoxy-2-((methylimino)methyl)phenol is highly valuable as an N,O-bidentate ligand. The MEP mapping of the enol form reveals a strong nucleophilic cleft between the phenolic oxygen and the imine nitrogen. The +R effect of the 4-methoxy group increases the basicity of the phenolate oxygen upon deprotonation, leading to stronger coordinate covalent bonds with transition metals (e.g., Cu(II), Ni(II), Co(III)).

By simulating the HOMO-LUMO gap and electrophilicity index computationally, researchers can pre-screen the thermodynamic stability of resulting metallo-pharmaceuticals before entering the wet lab, significantly accelerating the discovery pipeline for novel antimicrobial and anticancer agents.

References

-

The photoinduced isomerization and its implication in the photo-dynamical processes in two simple Schiff bases isolated in solid argon, RSC Publishing.[Link]

-

Photoswitching of Salicylidene Methylamine: A Theoretical Photodynamics Study, The Journal of Physical Chemistry B - ACS Publications.[Link]

-

Synthesis, crystallographic structure, Hirshfeld surface analysis and DFT calculations of Schiff base, ResearchGate.[Link]

-

Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism, PMC - NIH.[Link]

-

Investigation of a Homoleptic Nickel(II) Complex: Synthesis, Crystal Structure, Computational Insights, and Antimicrobial Efficacy, ACS Omega.[Link]

-

Keto Forms of Salicylaldehyde Schiff Bases: Structural and Theoretical Aspects, ResearchGate.[Link]

Sources

- 1. The photoinduced isomerization and its implication in the photo-dynamical processes in two simple Schiff bases isolated in solid argon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: 4-Methoxy-2-((methylimino)methyl)phenol in Organic Synthesis & Photophysical Probe Development

Executive Summary

4-Methoxy-2-((methylimino)methyl)phenol is a highly reactive, versatile Schiff base derived from the condensation of 2-hydroxy-5-methoxybenzaldehyde and methylamine. In modern organic synthesis, it serves two primary functions: as an electrophilic intermediate for the synthesis of advanced Green Fluorescent Protein (GFP) chromophore analogues (such as mOMe-HBDI), and as a robust N,O-bidentate ligand for transition metal coordination chemistry. This guide details the mechanistic rationale, self-validating experimental protocols, and quantitative photophysical data associated with its applications.

Chemical Context & Mechanistic Utility

The structural architecture of 4-methoxy-2-((methylimino)methyl)phenol features an imine nitrogen and a phenolic oxygen in close proximity, enabling strong intramolecular hydrogen bonding. This specific ortho-hydroxy/meta-methoxy substitution pattern creates a unique push-pull electronic system.

In synthetic workflows, isolating this Schiff base rather than using its parent aldehyde provides a distinct kinetic advantage. The methylimine group is significantly more reactive toward active methylene compounds than a standard formyl group. During subsequent Knoevenagel-type condensations, the expulsion of methylamine (a superior leaving group compared to water) drives the reaction forward under remarkably mild conditions, preserving sensitive functional groups[1].

Core Application 1: Synthesis of GFP Chromophore Analogues

The most prominent application of this Schiff base is in the synthesis of mOMe-HBDI (meta-methoxy-ortho-hydroxy-benzylimidazolidinone) and related analogues. These molecules are crucial for studying solvent-dependent photophysics and excited-state proton transfer (ESPT)[2].

When the Schiff base is reacted with an imidazolin-5-one derivative, it forms a rigid, highly conjugated fluorophore. The resulting mOMe-HBDI exhibits remarkable dual-emission properties dictated by the hydrogen-bond accepting ability ( β ) of the solvent[2][3]. In low- β solvents, the intramolecular hydrogen bond remains intact, promoting ESPT and yielding a highly Stokes-shifted Proton-Transferred (PT) emission. In high- β solvents, the solvent disrupts the internal H-bond, resulting in a normal Charge-Transferred (CT) emission[3].

Synthetic workflow and solvent-dependent photophysics of mOMe-HBDI.

Core Application 2: Transition Metal Coordination

Beyond fluorophore synthesis, 4-methoxy-2-((methylimino)methyl)phenol acts as a monoanionic N,O-bidentate ligand. Upon deprotonation of the phenolic OH (pKa ~9.5), the phenolate oxygen and the imine nitrogen coordinate to transition metals to form stable six-membered chelate rings[4].

These coordination complexes are heavily utilized in the development of phosphorescent dopants for Organic Light Emitting Diodes (OLEDs) and macrocyclic catalysts for energy conversion (e.g., proton reduction to H₂)[4][5]. The rigidity imparted by the chelation significantly decreases non-radiative decay pathways, thereby enhancing the photoluminescence quantum yields (PLQYs) of Pt(II) and Ir(III) complexes[4].

Coordination logic of the Schiff base ligand for advanced material applications.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Schiff Base Intermediate

This protocol is designed to maximize yield while preventing the thermodynamic reversion of the imine bond.

-

Reagent Mixing: Dissolve 300 mg (1.97 mmol) of 2-hydroxy-5-methoxybenzaldehyde in 5 mL of absolute ethanol. Add 0.5 mmol of methylamine (40 wt% in ethanol) dropwise.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for exactly 2 hours.

-

Causality: The reaction is highly exothermic and rapid; extending the time beyond 2 hours in the presence of ambient moisture increases the risk of imine hydrolysis[1].

-

-

Solvent Removal: Transfer the mixture to a rotary evaporator and remove the ethanol and excess methylamine under reduced pressure without external heating (keep the water bath below 25 °C).

-

Causality: The target compound is thermally unstable at room temperature. Heat will drive the equilibrium backward, degrading the product[1].

-

-

Validation: The yield should be near quantitative (~325 mg). The resulting yellow solid must be used immediately in the next step without column chromatography, as silica gel will catalyze its hydrolysis.

Protocol B: Synthesis of mOMe-HBDI (GFP Analogue)

-

Condensation: Combine the crude Schiff base (1.97 mmol) from Protocol A with 1.97 mmol of the target imidate (e.g., 2-methyl-4-methylene-1H-imidazol-5(4H)-one) in 3 mL of absolute ethanol.

-

Incubation: Stir the reaction in a tightly capped round-bottom flask overnight at room temperature.

-

Causality: Utilizing the pre-formed methylimine rather than the parent aldehyde enhances the electrophilicity of the benzylic carbon. Methylamine acts as a superior leaving group, facilitating the Knoevenagel-type condensation without requiring harsh Lewis acids that could cleave the methoxy ether[1].

-

-

Isolation: Filter the precipitated yellow solid. Wash sequentially with cold diethyl ether (~2 mL) and cold ethanol (~1 mL).

-

Validation: Expected yield is ~65%. Purity is confirmed via the disappearance of the imine proton signal (~8.5 ppm) and the appearance of the distinct highly conjugated benzylidene alkene proton in ¹H NMR.

Quantitative Data Summaries

Table 1: Solvent-Dependent Photophysical Properties of mOMe-HBDI

The following data illustrates how the H-bond accepting ability ( β ) of the solvent dictates the emission pathway of the fluorophore synthesized from the Schiff base[2][3].

| Solvent | H-Bond Accepting Ability ( β ) | Dominant Emission Band | Photophysical Species | Lifetime ( τ ) |

| Hexane | Low | ~660 nm | Proton-Transferred (PT) Tautomer | Short (~0.2 ns) |

| Acetonitrile | Intermediate | ~480 nm & ~660 nm | Mixed (Dual Emission) | Biexponential |

| DMSO | High | ~480 nm | Charge-Transferred (CT) Species | Long (~3.6 ns) |

Table 2: Typical Metal Coordination Geometries

Summary of transition metal complexes utilizing 4-methoxy-2-((methylimino)methyl)phenol as an N,O-bidentate ligand[4][5].

| Metal Center | Precursor Salt | Typical Geometry | Primary Application |

| Palladium (II) | Pd(OAc)₂ | Square Planar | Cross-coupling catalysis / Luminescence |

| Platinum (II) | K₂PtCl₄ | Square Planar | Phosphorescent OLED dopants |

| Cobalt (II) | CoCl₂ | Octahedral / Tetrahedral | Catalytic H₂ production (Energy Conversion) |

References

-

[1] Single crystal structure of (a) mOMe-HBDI and (b) mOMe-MBDI (Supporting Information). Royal Society of Chemistry (RSC). Available at: [Link]

-

[4] Transition Metal Complexes and Their Applications in Energy Conversion. Durham E-Theses, Durham University. Available at:[Link]

-

[2] Solvent H-bond accepting ability induced conformational change and its influence towards fluorescence enhancement and dual fluorescence of hydroxy meta-GFP chromophore analogue. PubMed / National Institutes of Health. Available at: [Link]

-

[3] Mechanism of Color and Photoacidity Tuning for the Protonated Green Fluorescent Protein Chromophore. Journal of the American Chemical Society (JACS). Available at: [Link]

-

[5] Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. Inorganic Chemistry (ACS Publications). Available at:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Solvent H-bond accepting ability induced conformational change and its influence towards fluorescence enhancement and dual fluorescence of hydroxy meta-GFP chromophore analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 4-Methoxy-2-((methylimino)methyl)phenol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Schiff Base Ligand

In the dynamic field of coordination chemistry, the design and synthesis of versatile ligands are paramount to the development of novel metal complexes with tailored properties. Among these, Schiff bases, characterized by their imine (-C=N-) functional group, have garnered significant attention due to their synthetic accessibility, structural diversity, and wide range of applications. This guide focuses on 4-Methoxy-2-((methylimino)methyl)phenol, a Schiff base ligand derived from the condensation of a substituted salicylaldehyde. This particular ligand, often synthesized from o-vanillin and a primary amine, presents a fascinating scaffold for creating stable complexes with various transition metals.[1][2] The presence of a phenolic hydroxyl group, a methoxy group, and the imine nitrogen atom provides multiple coordination sites, enabling the formation of complexes with diverse geometries and electronic properties.[1][3] These complexes have shown significant promise in catalysis, particularly in oxidation reactions, and exhibit a spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, as well as the ability to interact with and cleave DNA.[1][2][4][5][6][7][8]

This document provides a comprehensive guide to the synthesis, characterization, and application of 4-Methoxy-2-((methylimino)methyl)phenol and its metal complexes. The protocols are designed to be self-validating, with explanations for the underlying chemical principles to empower researchers in their experimental design.

Part 1: Synthesis and Characterization

The synthesis of 4-Methoxy-2-((methylimino)methyl)phenol and its subsequent metal complexes is a well-established process. The following protocols are based on established methodologies for similar Schiff base ligands, providing a robust foundation for successful synthesis and characterization.

Protocol 1: Synthesis of the Ligand, 4-Methoxy-2-((methylimino)methyl)phenol

The synthesis of the Schiff base ligand is typically achieved through a condensation reaction between an aldehyde and a primary amine. In this case, 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde) or the more common 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) can be reacted with methylamine. The choice of solvent is crucial; alcohols like methanol or ethanol are frequently used as they are good solvents for the reactants and the resulting Schiff base, and their volatility allows for easy removal post-reaction.[9]

Experimental Workflow for Ligand Synthesis

Caption: Workflow for the synthesis of 4-Methoxy-2-((methylimino)methyl)phenol.

Step-by-Step Methodology:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 10 mmol of 2-hydroxy-4-methoxybenzaldehyde in 20 mL of methanol.

-

Addition of Amine: To this solution, add a solution of 10 mmol of methylamine in 10 mL of methanol dropwise with stirring.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base ligand in a vacuum desiccator. A typical yield for this type of reaction is in the range of 80-90%.[7][10]

Protocol 2: Synthesis of a Representative Metal Complex (e.g., Copper(II))

The synthesis of metal complexes involves the reaction of the Schiff base ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio for octahedral or square planar complexes. The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final structure and properties of the complex. Ethanol is a commonly used solvent for this step.

Experimental Workflow for Complex Synthesis

Caption: General workflow for the synthesis of a metal complex.

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 2 mmol of the synthesized 4-Methoxy-2-((methylimino)methyl)phenol in 25 mL of hot ethanol in a round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the metal salt (e.g., CuCl₂·2H₂O) in 15 mL of ethanol.

-

Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

Reflux: Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate usually indicates complex formation.

-

Isolation: After cooling to room temperature, collect the precipitated complex by filtration.

-

Purification: Wash the complex with ethanol to remove any unreacted ligand or metal salt.

-

Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are routinely employed:

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the C=O and N-H stretching bands of the aldehyde and amine, respectively.[11] Upon complexation, this C=N band typically shifts to a lower frequency, indicating coordination of the imine nitrogen to the metal center. The involvement of the phenolic oxygen in coordination is confirmed by a shift in the C-O stretching vibration.[12]

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the ligand, the formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. The phenolic -OH proton signal is also observed. Upon complexation with a diamagnetic metal ion (e.g., Zn(II)), the azomethine proton signal may shift, further confirming coordination.[13]

-

UV-Vis Spectroscopy: The electronic spectra of the Schiff base ligand typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions. Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, providing information about the coordination geometry of the metal center.[11]

-

Molar Conductance: Molar conductivity measurements in a suitable solvent (e.g., DMSO or DMF) can determine the electrolytic nature of the metal complexes.[2][14]

-

Magnetic Susceptibility: For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II), Mn(II)), magnetic susceptibility measurements help in determining the geometry of the complex.[2][14]

Table 1: Representative Spectroscopic Data

| Compound | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | UV-Vis (nm) Transitions |

| Ligand | ~1630 | ~8.5 | ~270 (π-π), ~340 (n-π) |

| Cu(II) Complex | ~1615 | Paramagnetic | ~420 (LMCT), ~650 (d-d) |

| Ni(II) Complex | ~1620 | Paramagnetic | ~400 (LMCT), ~580 (d-d) |

Part 2: Applications in Catalysis and Drug Development

The metal complexes of 4-Methoxy-2-((methylimino)methyl)phenol and related Schiff bases are not just structurally interesting; they possess significant functional properties that make them valuable in various applications.

Application 1: Catalytic Oxidation Reactions

Schiff base complexes of transition metals, particularly manganese, are well-known for their catalytic activity in various oxidation reactions, including the epoxidation of alkenes.[1][7] These complexes can act as mimics of natural oxygenase enzymes.[15] The ligand plays a crucial role in stabilizing the metal center in different oxidation states and influencing the selectivity of the reaction.[15]

Logical Framework for Catalytic Oxidation

Caption: Proposed mechanism for catalytic epoxidation of alkenes.

Protocol for a Model Catalytic Epoxidation of Styrene:

-

Reaction Setup: In a round-bottom flask, dissolve the manganese-Schiff base complex (catalyst, e.g., 0.01 mmol) and styrene (substrate, 1 mmol) in a suitable solvent like acetonitrile (5 mL).

-

Addition of Oxidant: Add the oxidant (e.g., iodosylbenzene (PhIO), 1.5 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 4-24 hours).

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

Work-up: After the reaction is complete, filter the mixture to remove any solid residues. The filtrate can be analyzed by GC to determine the conversion and selectivity.

Table 2: Representative Catalytic Activity Data

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) (Epoxide) | Turnover Number | Reference |

| Mn(III)-Salen type | Cyclohexene | H₂O₂ | 42-53 | >95 | 10.5-13.25 | [16] |

| Fe(III)-o-vanillin | Cyclohexane | H₂O₂ | up to 37 | - | - | [17] |

Expertise & Experience Insight: The choice of both the solvent and the oxidant is critical for catalytic efficiency. Acetonitrile is often a good solvent as it can coordinate to the metal center, influencing its reactivity. Environmentally benign oxidants like hydrogen peroxide are preferred over stoichiometric oxidants like PhIO.[16]

Application 2: Biological Activity and Drug Development

The structural similarity of Schiff bases to many natural biological substances and the presence of the azomethine group are responsible for their wide range of biological activities.[13] Metal chelation can enhance these activities.[4][18]

Antimicrobial Activity:

Complexes of 4-Methoxy-2-((methylimino)methyl)phenol with metals like copper, nickel, and zinc have demonstrated significant antibacterial and antifungal properties.[5][19] The enhanced activity of the metal complexes compared to the free ligand is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[4]

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

-

Preparation of Media: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.

-

Loading of Compounds: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic/antifungal agent should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Table 3: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Ligand | >250 | >250 | >250 | [4][6] |

| Cu(II) Complex | 32 | 64 | 18 | [4][6] |

| Ni(II) Complex | 64 | 128 | 32 | [20] |

| Standard (Ciprofloxacin/Fluconazole) | <10 | <10 | <10 | [4][20] |

DNA Interaction and Cleavage:

A significant area of research in drug development is the interaction of small molecules with DNA. Schiff base metal complexes have been shown to bind to DNA through various modes, including intercalation and groove binding.[5][21][22] Furthermore, some of these complexes can act as chemical nucleases, cleaving DNA, which is a key mechanism for many anticancer drugs.[4][6]

Protocol for DNA Cleavage Study (Agarose Gel Electrophoresis):

-

Reaction Mixture: Prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., pBR322), the test complex at various concentrations, and a suitable buffer (e.g., Tris-HCl).

-

Activation (if required): Some cleavage reactions require an activating agent like hydrogen peroxide.

-

Incubation: Incubate the mixtures at 37°C for a specific time (e.g., 1-2 hours).

-

Electrophoresis: Add a loading dye to each mixture and load the samples onto an agarose gel. Run the gel electrophoresis under appropriate conditions.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates nuclease activity.

Table 4: Representative DNA Interaction Data

| Complex | DNA Binding Mode | DNA Binding Constant (K_b) (M⁻¹) | Reference |

| Fe(III) Complex | Groove Binding | 9 x 10⁴ | [22] |

| Co(II) Complex | Intercalation | ~10⁶ | [5] |

| Pd(II) Complex | Intercalation | 4.24 x 10⁵ | [23] |

Authoritative Grounding & Trustworthiness: The protocols and data presented herein are synthesized from peer-reviewed scientific literature. The citation of these sources provides a foundation for further reading and verification. The provided workflows and explanations aim to create a self-validating system for researchers, where the understanding of the underlying principles enhances the reliability of the experimental outcomes.

Conclusion

4-Methoxy-2-((methylimino)methyl)phenol is a readily accessible and highly versatile Schiff base ligand that serves as an excellent building block for a wide array of coordination complexes. The straightforward synthesis of the ligand and its complexes, combined with their significant catalytic and biological activities, makes them a compelling subject for further research and development. The protocols and application notes provided in this guide offer a solid starting point for scientists and researchers to explore the rich coordination chemistry of this ligand and unlock its full potential in catalysis, materials science, and medicinal chemistry.

References

-

Egekenze, G. O., Olasunkanmi, L. O., & Akerman, M. P. (2020). Catalysis of Alkene Epoxidation by Manganese (II) and (III) Complexes of both Schiff base and Reduced Schiff base Ligands utilizing Environmentally Benign H₂O₂. ResearchGate. [Link]

- Bhavsar, S., & Pachori, S. (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. International Journal of Pharmaceutical Sciences and Research.

-

Raman, N., Raja, S. J., & Sakthivel, A. (2007). Antifungal Activities of Copper(II) with Biosensitive Macrocyclic Schiff Base Ligands Derived from 4-Aminoantipyrine Derivatives. PMC. [Link]

-

Al-Resayes, S. I., et al. (2020). Synthesis, molecular docking, DNA binding and biological evaluation of schiff base transition metal complexes. ResearchGate. [Link]

-

Anupama, B., et al. (2024). Investigation of the inherent characteristics of copper(II) Schiff base complexes as antimicrobial agents. RSC Publishing. [Link]

-

Neacşu, V. A., et al. (2018). New complexes of Ni(II) and Co(III) with a Schiff-base ligand derived from o-vanillin. Crystal structure, magnetic and catalytic properties of a dissymmetric binuclear nickel(II) complex. CityUHK Scholars. [Link]

-

Uçan, S., et al. (2008). 4-Methoxy-2-[(E)-(phenylimino)methyl]phenol. PMC. [Link]

-

Kumar, S., & Kumar, A. (2022). synthesized and hypothesized schiff base ligand and its metal(ii) complexes dna binding. The Distant Reader. [Link]

- Shakir, M., & Khan, M. S. (2015). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry.

-

Kumar, S., et al. (2018). Antifungal activity (MICs) of the Schiff base (BEB) and its Cu(II) complexes. ResearchGate. [Link]

-

S.P, S., & K, P. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Authorea. [Link]

- El-Sayed, R. A. (2024).

-

Yilmaz, I., et al. (2022). DNA Binding and Anticancer Properties of New Pd(II)-Phosphorus Schiff Base Metal Complexes. MDPI. [Link]

-

Geetha, K., & Lakshmi, S. (2013). MIC values for the Schiff base ligands and the complexes (1 × 10 -1 mg/mL). ResearchGate. [Link]

- Sharma, K., & Singh, R. V. (2014).

-

Shahabadi, N., & Kashanian, S. (2012). Binding Studies of a New Water-Soluble Iron(III) Schiff Base Complex to DNA Using Multispectroscopic Methods. PMC. [Link]

-

Sharma, R. K., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. RSC Publishing. [Link]

-

Kantar, C., et al. (2012). 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. PMC. [Link]

- Kumar, A., & Kumar, S. (2024). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. STM Journals.

-

Ruiz-López, M. F., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PMC. [Link]

-

Abdullahi, M., et al. (2022). Syntheses and evaluation of Fe 2+ , Co 2+ and Ni 2+ complexes with derivatives of Vanillin-Tryptophan schiff base ligand. arXiv. [Link]

-

Hasan, M. R., et al. (2019). Geometry of Ni (II) complexes of Schiff bases. ResearchGate. [Link]

-

Odisitse, S., et al. (2020). Synthesis, characterization and DFT studies of Schiff bases of p-methoxysalicylaldehyde. ResearchGate. [Link]

-

Kumar, A., & Kumar, S. (2022). A Review on Schiff Base Metal Complexes: Synthesis, Characterization, and Applications. ijsret. [Link]

- Das, B., & Dash, D. C. (2012). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Journal of Chemical and Pharmaceutical Research.

-

Yildiz, M., et al. (2021). Investigation of The Effects of Diaminopyridine and o-Vanillin Derivative Schiff Base Complexes of Mn(II), Mn(III), Co(II) and Z. DergiPark. [Link]

- BenchChem. (2025).

-

Rahman, M. M., et al. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing. [Link]

- Mondal, S., & Saha, N. (2013). Epoxidation of olefins catalyzed by manganese(II) complexes of Schiff base ligand having N2O coordination sphere. Journal of Chemical Sciences.

-

Sharma, K., & Singh, R. V. (2022). Schiff Base Complexes for Catalytic Application. IntechOpen. [Link]

- Singh, K., & Kumar, Y. (2012). COMPLEXES OF NICKEL (II) WITH THE SCHIFF BASES DERIVED FROM CONDENSATION OF SALICYLALDEHYDE AND BIS-Ni (AMUH) 2Cl2. Rasayan Journal of Chemistry.

-

Various Authors. (2016). Suitable solvent for Schiff base reaction? ResearchGate. [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, M. J. (2018). Coordination geometry of tetradentate Schiff's base nickel complexes: The effects of donors, backbone length and hydrogenation. ResearchGate. [Link]

-

Ozturk, A. Z., et al. (2008). 4-Methoxy-2-[( E )-(phenylimino)methyl]phenol. Academia.edu. [Link]

- Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry-Section A.

-

Awang, N., et al. (2021). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. PMC. [Link]

-

Dzyubak, O., et al. (2015). Manganese(II) Complexes with Schiff Bases Immobilized on Nanosilica as Catalysts of the Reaction of Ozone Decomposition. PMC. [Link]

-

Novitchi, G., et al. (2019). A novel o-vanillin Fe(iii) complex catalytically active in C–H oxidation: exploring the magnetic exchange interactions and spectroscopic properties with different DFT functionals. Dalton Transactions (RSC Publishing). [Link]

- Ganjeie, Z., et al. (2008). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9). BenchChem.

-

Zhang, W., et al. (2023). Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode. MDPI. [Link]

-

Singh, R. V., et al. (2013). Substituted o-vanillin Schiff base derived organotin(IV) complexes:Synthesis, characterization, antimicrobial evaluation and QSAR studies. Gavin Publishers. [Link]

-

Guesmi, A., & Daran, J.-C. (2018). Synthesis of Biodegradable Polymers: A Review on the Use of Schiff-Base Metal Complexes as Catalysts for the Ring Opening Polymerization (ROP) of Cyclic Esters. MDPI. [Link]

- Kumar, S., & Kumar, A. (2015). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin.

Sources

- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 2. [2301.05021] Syntheses and evaluation of Fe$^{2+}$, Co$^{2+}$ and Ni$^{2+}$ complexes with derivatives of Vanillin-Tryptophan schiff base ligand [arxiv.org]

- 3. ijsret.com [ijsret.com]

- 4. Antifungal Activities of Copper(II) with Biosensitive Macrocyclic Schiff Base Ligands Derived from 4-Aminoantipyrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the inherent characteristics of copper( ii ) Schiff base complexes as antimicrobial agents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01271B [pubs.rsc.org]

- 7. 4-Methoxy-2-[(E)-(phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) 4-Methoxy-2-[( E )-(phenylimino)methyl]phenol [academia.edu]

- 11. ijstr.org [ijstr.org]

- 12. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]

- 13. Substituted o-vanillin Schiff base derived organotin(IV) complexes:Synthesis, characterization, antimicrobial evaluation and QSAR studies [gavinpublishers.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

- 17. A novel o-vanillin Fe(iii) complex catalytically active in C–H oxidation: exploring the magnetic exchange interactions and spectroscopic properties with different DFT functionals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 21. distantreader.org [distantreader.org]

- 22. Binding Studies of a New Water-Soluble Iron(III) Schiff Base Complex to DNA Using Multispectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Application Note: Synthesis of Metal Complexes with 4-Methoxy-2-((methylimino)methyl)phenol Ligands

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The design and synthesis of transition metal complexes utilizing Schiff base ligands remain a cornerstone of modern coordination chemistry, with profound implications in drug discovery, catalysis, and materials science. This application note details the synthesis of metal complexes utilizing the bidentate (N,O-donor) Schiff base ligand 4-Methoxy-2-((methylimino)methyl)phenol (abbreviated as HL ).

The ligand is synthesized via the nucleophilic condensation of 4-methoxysalicylaldehyde (also known systematically as 2-hydroxy-4-methoxybenzaldehyde) with methylamine [1]. The selection of this specific structural framework is highly intentional:

-

Electronic Modulation: The methoxy (-OCH₃) group at the para position relative to the phenolic hydroxyl group exerts a strong electron-donating resonance (+M) effect. This significantly increases the electron density on the phenolate oxygen, enhancing its Lewis basicity and resulting in a highly stable, covalent metal-oxygen coordination bond [2].

-

Steric Accessibility: The use of a simple methylamine precursor generates an unhindered azomethine (-HC=N-) nitrogen, allowing for planar or tetrahedral geometries without steric clash, which is critical when synthesizing bis-chelate [M(L)2] complexes.

When reacted with divalent metal acetates ( M=Cu2+,Ni2+,Zn2+ ), the acetate anions act as an internal base. This drives the causality of the reaction by abstracting the phenolic proton, facilitating the formation of a neutral, lipophilic complex [4].

Experimental Design & Self-Validating Workflow

The following workflow outlines the sequential synthesis, complexation, and rigorous quality control (QC) checkpoints required to ensure high-purity product isolation.

Figure 1: Workflow for the synthesis and validation of[M(L)2] Schiff base complexes.

Materials & Reagents

-

Precursors: 4-Methoxysalicylaldehyde (98%), Methylamine solution (33% w/w in absolute ethanol).

-

Metal Salts: Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate, Zinc(II) acetate dihydrate (All ACS Reagent Grade).

-

Solvents: Absolute ethanol (anhydrous), Methanol (HPLC grade), Diethyl ether.

-

Additives: Anhydrous magnesium sulfate ( MgSO4 ), methanolic KOH (0.1 M).

Protocol 1: Synthesis of the Ligand (HL)

Objective: Synthesize and isolate the pure 4-Methoxy-2-((methylimino)methyl)phenol ligand.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol (1.52 g) of 4-methoxysalicylaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Amine Addition: Place the flask in an ice bath (0 °C). Slowly add 10.5 mmol of the ethanolic methylamine solution dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack and prevents the volatilization of methylamine.

-

Condensation: Add 1.0 g of anhydrous MgSO4 to the mixture. Heat the reaction under reflux at 75 °C for 2 hours. Causality: MgSO4 acts as a desiccant, sequestering the water byproduct and driving the thermodynamic equilibrium entirely toward the imine product.

-

Filtration & Isolation: Hot-filter the mixture to remove the hydrated MgSO4 . Concentrate the filtrate under reduced pressure until a yellow precipitate forms. Recrystallize from hot ethanol.

Self-Validating QC Checkpoint: Withdraw a 10 µL aliquot of the reaction mixture before filtration. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the aldehyde spot ( Rf ~0.6) and the appearance of a new, highly UV-active imine spot ( Rf ~0.4) validates reaction completion.

Protocol 2: Synthesis of [M(L)2] Complexes

Objective: Synthesize neutral bis-chelate metal complexes using Cu(II) , Ni(II) , or Zn(II) .

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve 2.0 mmol (0.33 g) of the synthesized HL ligand in 15 mL of hot methanol.

-

Metal Addition: In a separate vial, dissolve 1.0 mmol of the chosen metal(II) acetate salt in 10 mL of methanol. Add this metal solution dropwise to the stirring ligand solution. Causality: The strict 2:1 (Ligand:Metal) stoichiometry ensures the formation of the thermodynamically favored bis-chelate complex without generating mono-coordinated kinetic byproducts.

-

pH Adjustment: Check the pH of the solution. If it is below 7.0, add 0.1 M methanolic KOH dropwise until the pH reaches ~7.5. Causality: A slightly basic environment ensures complete deprotonation of the phenolic -OH, which is required for covalent M-O bond formation.

-

Reflux & Precipitation: Reflux the mixture for 3 hours. A distinct color change and precipitation will occur (e.g., dark green for Copper, pale yellow for Zinc).

-

Purification: Cool to room temperature, filter the precipitate via vacuum filtration, wash successively with cold methanol and diethyl ether, and dry in a vacuum desiccator over silica gel.

Self-Validating QC Checkpoint: Isolate a small fraction of the crude precipitate and record its FT-IR spectrum (ATR). The absence of the broad phenolic -OH stretch (typically observed at ~3200-3400 cm⁻¹ in the free ligand) provides immediate validation of successful metal chelation and deprotonation.

Quantitative Data & Characterization

To ensure the scientific integrity of the synthesized compounds, the following table summarizes the expected quantitative analytical data used to validate the structures [1, 3].

| Analytical Parameter | Ligand (HL) | Cu(II) Complex | Ni(II) Complex | Zn(II) Complex |

| Visual Appearance | Yellow Crystals | Dark Green Powder | Light Green Powder | Pale Yellow Powder |

| FT-IR: ν(C=N) (cm⁻¹) | ~1635 | ~1615 | ~1618 | ~1620 |

| FT-IR: ν(C-O) phenolic (cm⁻¹) | ~1280 | ~1310 | ~1305 | ~1315 |